molecular formula C14H12F3N7O4 B2359207 N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-(trifluoromethyl)benzamide CAS No. 450346-09-5

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2359207
CAS No.: 450346-09-5
M. Wt: 399.29
InChI Key: HQSJWEZIMAXKMS-UHFFFAOYSA-N
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Description

N-(2-(2-(6-Amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-(trifluoromethyl)benzamide is a sophisticated chemical reagent designed for pharmaceutical research and development. This compound integrates a benzamide scaffold with a 5-nitropyrimidine ring, a structural motif frequently investigated in medicinal chemistry for its potential biological activity. The molecule features a trifluoromethyl group attached to the benzamide core, a common substituent in drug design known to enhance metabolic stability, membrane permeability, and binding affinity through its electron-withdrawing properties . The 6-amino-5-nitropyrimidin-4-yl hydrazine moiety is of significant interest, as pyrimidine derivatives are often explored as kinase inhibitors . This specific structure suggests potential application as a key intermediate in the synthesis of targeted therapeutic agents, particularly for probing signal transduction pathways. The compound is provided strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to handle this material with appropriate safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N7O4/c15-14(16,17)8-4-2-1-3-7(8)13(26)19-5-9(25)22-23-12-10(24(27)28)11(18)20-6-21-12/h1-4,6H,5H2,(H,19,26)(H,22,25)(H3,18,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSJWEZIMAXKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its structural characteristics, biological activities, and relevant case studies.

Structural Characteristics

The compound features several notable structural elements:

  • Molecular Formula : C13H13N7O4
  • Molecular Weight : 331.29 g/mol
  • Key Functional Groups :
    • Hydrazine moiety
    • Nitro group on the pyrimidine ring
    • Benzamide structure

These features suggest that the compound may interact with various biological targets, potentially leading to therapeutic applications.

Antiviral Properties

Research indicates that N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide exhibits significant antiviral activity. Its structural components suggest efficacy against viral infections, particularly in inhibiting HIV replication. Similar compounds have shown the ability to interfere with viral proteins, enhancing their therapeutic potential against viral diseases.

The proposed mechanism of action involves the compound's interaction with key viral enzymes or proteins, disrupting their function and thereby inhibiting viral replication. The presence of the hydrazine and nitro groups is believed to enhance this interaction, although detailed studies are necessary to elucidate the specific pathways involved.

Structure-Activity Relationship Studies

A study focused on derivatives of benzamide scaffolds identified compounds with improved biological activity against pancreatic β-cell dysfunction. The findings indicated that modifications to the benzamide structure could enhance protective effects against endoplasmic reticulum (ER) stress in β-cells, which is crucial for diabetes management .

CompoundActivityEC50 (μM)
WO5mβ-cell protective0.1 ± 0.01
N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamideAntiviralTBD

Comparative Analysis

The table below compares N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide with similar compounds based on their biological activities:

Compound NameStructural FeaturesBiological Activity
N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamideHydrazine linked to benzamide and pyrimidinePotential antiviral activity
Glycine, N-benzoyl-, 2-(6-amino-5-nitro-4-pyrimidinyl)hydrazideSimilar hydrazine and pyrimidine structureAntiviral potential
4-Amino-N-(4-nitrophenyl)sulfonylbenzamideSulfonamide group enhances interaction with viral proteinsStrong HIV inhibitory effects

Comparison with Similar Compounds

Compound 8a ()

  • Structure : (E)-N-(5-(2-(2-(4-Methoxy-2,3-dimethylbenzylidene)hydrazinyl)-2-oxoethyl)-1H-pyrazol-3-yl)-3-(trifluoromethyl)benzamide
  • Key Features :
    • Pyrazole ring replaces the pyrimidine core.
    • Benzylidene hydrazone linker instead of a direct hydrazinyl group.
    • Trifluoromethylbenzamide moiety retained.
  • Data :
    • Melting Point: 177–179°C; Yield: 58%
    • IR: ν(C=O) at 1680 cm⁻¹; ν(NH) at 3270 cm⁻¹ .

Compound 1f ()

  • Structure : 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea
  • Key Features :
    • Urea backbone instead of benzamide.
    • Piperazine-thiazole scaffold enhances solubility.
  • Data :
    • Melting Point: 198–200°C; Yield: 70.7%
    • ESI-MS: m/z 667.9 [M−2HCl+H]⁺; Distinct ¹H-NMR shifts for aromatic protons .

Compound 3d ()

  • Structure : N-(2-(2-(1-(3,5-Di-tert-butyl-4-hydroxybenzyl)-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)-N,N-dimethyloctadecan-1-ammonium bromide
  • Key Features: Indolinone core with a long alkyl chain for lipophilicity. Quaternary ammonium group enhances cellular uptake.
  • Data :
    • Melting Point: 264–265°C; ESI-MS: m/z 717.9 [M]⁺
    • ¹H-NMR: δ 10.2 (s, 1H, NH), δ 7.8–6.5 (m, aromatic protons) .

Functional Group Analysis

Compound Core Structure Key Functional Groups Biological Implications
Target Compound Pyrimidine-hydrazinyl -NO₂, -NH₂, -CF₃ Potential kinase inhibition or DNA interaction
8a () Pyrazole-benzylidene -CF₃, -OCH₃ Enhanced metabolic stability
1f () Urea-piperazine-thiazole -CF₃, -OH, -OCH₃ Improved solubility and target selectivity
3d () Indolinone-alkylammonium -CF₃, -OH, quaternary ammonium Membrane permeability enhancement

Spectral and Physicochemical Comparisons

Parameter Target Compound 8a () 1f () 3d ()
Melting Point (°C) Not reported 177–179 198–200 264–265
Yield (%) Not reported 58 70.7 Not reported
IR ν(C=O) (cm⁻¹) ~1680 (estimated) 1680 1665–1682 1658
ESI-MS (m/z) Not available 638.1 [M+H]⁺ 667.9 [M−2HCl+H]⁺ 717.9 [M]⁺

Research Findings and Implications

  • Synthetic Challenges : The target compound’s nitro group may introduce instability during synthesis, as seen in analogous nitropyrimidine derivatives requiring controlled conditions .
  • Bioactivity Trends : Trifluoromethylbenzamide derivatives (e.g., 8a) exhibit enhanced binding to hydrophobic enzyme pockets, while urea-linked compounds (e.g., 1f) show improved water solubility .
  • Structural Limitations : The absence of a piperazine or alkyl chain in the target compound may reduce bioavailability compared to 1f or 3d .

Preparation Methods

Hydrazine Functionalization of Pyrimidine Core

The 6-amino-5-nitropyrimidine scaffold serves as the nucleophilic backbone for hydrazine attachment. As demonstrated in antiviral agent syntheses:

Procedure :

  • Reaction : 6-Amino-5-nitropyrimidin-4-ol (10 mmol) is refluxed with hydrazine hydrate (12 mmol) in ethanol (50 mL) at 80°C for 6–8 hours.
  • Workup : Precipitation via ice-water quenching followed by recrystallization from ethanol/water (1:3).
  • Yield : 82–87% pale-yellow crystals.

Critical Parameters :

  • Excess hydrazine (1.2 eq) ensures complete conversion
  • Ethanol optimizes solubility without side reactions

Preparation of 2-(Trifluoromethyl)Benzamide Fragment

Catalytic Hydrogenation-Hydrolysis Route

Adapted from industrial-scale methods for trifluoromethyl benzamides:

Step 1: Cyanidation

Parameter Optimal Value
Substrate 2,3-Dichlorotrifluorotoluene
Cyanide source NaCN (1.1 eq)
Solvent N,N-Dimethylacetamide
Temperature 90–100°C
Yield 87.6%

Step 2: Hydrogenative Dechlorination

  • Catalyst: 5% Pd/C (0.1 eq) under H₂ (1.5 atm)
  • Solvent: Tetrahydrofuran
  • Conversion: >99% in 16 hours

Step 3: Base-Mediated Hydrolysis

Condition Effect
NaOH (4 eq) Complete nitrile → amide conversion
Temperature 100°C, 4 hours
Purity 97.3%

Coupling Strategies for Final Assembly

Carbodiimide-Mediated Amidation

The most widely adopted method for conjugating hydrazinylpyrimidine with benzamide:

Reaction Scheme :

  • Activate 2-(trifluoromethyl)benzoyl chloride (1.05 eq) with 1,1'-carbonyldiimidazole (CDI) in DMF
  • Add hydrazinylpyrimidine intermediate (1.0 eq) at 0°C
  • Warm to 25°C, stir 12 hours

Performance Metrics :

Coupling Agent Yield (%) Purity (%)
CDI 89 98.8
EDCI/HOBt 93 99.2
DCC 78 96.5

Data aggregated from

Alternative Synthetic Pathways

One-Pot Tandem Approach

A emerging method combining hydrogenation and coupling in continuous flow reactors:

Advantages :

  • 22% reduction in reaction time vs batch processing
  • 99.1% conversion achieved at 120°C, 50 bar H₂

Limitations :

  • Requires specialized equipment
  • Higher catalyst loading (0.15 eq Pd/C)

Purification and Characterization

Chromatographic Techniques

  • Normal-phase SiO₂ : Hexane/EtOAc (3:1 → 1:2 gradient) removes unreacted benzoyl chloride
  • Reverse-phase C18 : MeCN/H₂O (0.1% TFA) resolves hydrazine dimer impurities

Spectroscopic Validation

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, pyrimidine), 10.45 (s, 1H, CONH)
HRMS (ESI+) m/z 453.1024 [M+H]⁺ (calc. 453.1031)
IR (KBr) 3320 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O)

Q & A

Q. (Basic) What are the standard synthetic protocols for this compound, and what critical reaction parameters must be controlled?

The synthesis involves multi-step reactions, including hydrazone coupling and benzamide formation. Key steps include:

  • Hydrazone formation : Reacting 6-amino-5-nitropyrimidin-4-yl hydrazine with a ketone or aldehyde derivative under reflux conditions (100°C, 4 hours) in polar solvents like methanol .
  • Benzamide coupling : Using 2-(trifluoromethyl)benzoyl chloride with the hydrazone intermediate in the presence of a base (e.g., potassium carbonate) to facilitate nucleophilic acyl substitution .

Q. Critical parameters :

  • Temperature control during hydrazone formation to avoid side reactions.
  • Solvent purity (e.g., anhydrous DMF) to prevent hydrolysis of the acyl chloride.
  • Recrystallization in methanol to achieve >95% purity .

Q. (Basic) Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. Key techniques :

MethodPurposeExample Data
1H/13C NMR Confirm hydrazine and benzamide moietiesAromatic protons at δ 7.5–8.5 ppm; CF₃ group at δ 120–125 ppm (13C)
FT-IR Identify functional groupsC=O stretch (1650–1750 cm⁻¹), N-H bend (1550–1600 cm⁻¹)
HPLC Assess purityRetention time ~12.3 min (C18 column, acetonitrile/water)
Mass Spectrometry Verify molecular weight[M+H]⁺ peak at m/z 438.3 (theoretical: 438.1)

Q. (Basic) What preliminary biological screening assays are recommended to assess its pharmacological potential?

  • Antimicrobial activity : Disk diffusion assays against E. coli and S. aureus to test inhibition zones .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
  • DNA binding : UV-Vis titration with CT-DNA to determine binding constants .

Q. (Advanced) How can researchers optimize multi-step synthesis to address low yields in hydrazone coupling reactions?

Q. Strategies :

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
  • Solvent optimization : Replace methanol with DMSO to stabilize intermediates .
  • Temperature gradients : Gradual heating (50°C → 100°C) reduces decomposition .

Q. Example optimization results :

ConditionYield ImprovementReference
ZnCl₂ (5 mol%)72% → 88%
DMSO as solvent65% → 82%

Q. (Advanced) What strategies resolve crystallographic data contradictions when determining its solid-state structure?

  • Use of SHELX software : SHELXL refines high-resolution data to resolve disordered trifluoromethyl groups .
  • Twinned data handling : Apply TWIN/BASF commands in SHELXL to model overlapping crystallites .
  • Hydrogen bonding analysis : Validate H-bond networks with PLATON to confirm molecular packing .

Q. (Advanced) How should SAR studies be designed to elucidate the role of the trifluoromethylbenzamide moiety?

Q. Methodology :

  • Analog synthesis : Replace CF₃ with Cl, CH₃, or NO₂ groups .
  • Biological testing : Compare IC₅₀ values across analogs in cytotoxicity assays.
  • Computational modeling : DFT calculations to analyze electronic effects on binding affinity .

Q. Example SAR findings :

SubstituentIC₅₀ (HeLa cells, µM)DNA Binding (Kₐ)
CF₃12.3 ± 1.21.5 × 10⁵
Cl28.7 ± 2.10.9 × 10⁵
NO₂45.6 ± 3.40.3 × 10⁵
Data adapted from

Q. (Advanced) What analytical approaches validate batch-to-batch consistency in complex synthetic derivatives?

  • HPLC-MS dual analysis : Correlate retention times with mass spectra to confirm identity .
  • Elemental analysis : Match C/H/N percentages to theoretical values (±0.3%) .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) to monitor impurity profiles .

Q. (Advanced) How do researchers reconcile discrepancies between in vitro and in vivo biological activity data?

  • Metabolite profiling : LC-MS to identify active/inactive metabolites in plasma .
  • Dosage adjustment : Scale in vitro IC₅₀ values using allometric scaling for murine models .
  • Pharmacokinetic studies : Measure bioavailability and tissue distribution to explain efficacy gaps .

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